2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a benzodiazole moiety and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodiazole Moiety: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable amino alcohol or halide precursor.
Coupling Reactions: The benzodiazole and azetidine intermediates are then coupled with a benzoxazole precursor under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: This compound is studied for its potential use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and benzoxazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride
- 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
2-[3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,3-benzoxazole is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-3-7-17-15(5-1)21-19(13-9-10-13)24(17)14-11-23(12-14)20-22-16-6-2-4-8-18(16)25-20/h1-8,13-14H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWQBQZZPMIATL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C5=NC6=CC=CC=C6O5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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